molecular formula C8H11BrF2N2 B169956 Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) CAS No. 175880-30-5

Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)

Cat. No. B169956
CAS RN: 175880-30-5
M. Wt: 253.09 g/mol
InChI Key: QSYJXYPUDIQICM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes . They can easily undergo single electron reduction to deliver X radicals . They are also highly electrophilic so that alkyl radical intermediates can easily add to the pyridine core .


Molecular Structure Analysis

Pyridinium salts are a privileged class of compounds that show great utility in natural products and synthetic chemistry . They have been used in various organic transformations, especially in radical chemistry .


Chemical Reactions Analysis

Pyridinium salts have been used in the radical-mediated difunctionalization of alkenes . They can act as X transfer reagents, novel pyridine transfer reagents, and bifunctional reagents (X and pyridine) .


Physical And Chemical Properties Analysis

Pyridinium salts are known for their reactivity and their importance as pyridinium ionic liquids . They have been used in a wide range of research topics due to these properties .

Mechanism of Action

The mechanism of action of pyridinium salts involves their ability to easily undergo single electron reduction to deliver X radicals . They are also highly electrophilic so that alkyl radical intermediates can easily add to the pyridine core .

Future Directions

Pyridinium salts have shown great utility in natural products and synthetic chemistry . Their unique properties have led to their use in a wide range of research topics, suggesting they will continue to be an area of interest in future studies .

properties

IUPAC Name

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJXYPUDIQICM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449329
Record name Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)

CAS RN

175880-30-5
Record name Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.